1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethyl group, a fluorophenoxy group, and an oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine;oxalic acid typically involves the reaction of 1-ethylpiperazine with 4-fluorophenoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine compounds.
Scientific Research Applications
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine;oxalic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neuronal signaling pathways. This modulation is thought to be responsible for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[2-(4-chlorophenoxy)ethyl]piperazine oxalate
- 1-ethyl-4-[2-(4-bromophenoxy)ethyl]piperazine oxalate
- 1-ethyl-4-[2-(4-methylphenoxy)ethyl]piperazine oxalate
Uniqueness
1-Ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine;oxalic acid is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-ethyl-4-[2-(4-fluorophenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O.C2H2O4/c1-2-16-7-9-17(10-8-16)11-12-18-14-5-3-13(15)4-6-14;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUSGTJRVWXDGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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